2,3-Diamino-5-fluorobenzonitrile
Description
This structure confers unique physicochemical and biological properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Synthesis: The compound is synthesized via reduction of nitro precursors using SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours) . Post-reduction, the product is stabilized under alkaline conditions and extracted with ethyl acetate. Notably, the diamine intermediate is highly unstable, necessitating immediate use in subsequent reactions .
Properties
Molecular Formula |
C7H6FN3 |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
2,3-diamino-5-fluorobenzonitrile |
InChI |
InChI=1S/C7H6FN3/c8-5-1-4(3-9)7(11)6(10)2-5/h1-2H,10-11H2 |
InChI Key |
BAVZBSUEWGHYGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)N)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diamino-5-fluorobenzonitrile typically involves the nitration of a fluorobenzene derivative followed by reduction and amination steps. One common method includes the following steps:
Nitration: Fluorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Amination: The resulting compound undergoes further amination to introduce the second amino group, often using ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Diamino-5-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine group under suitable conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to 2,3-diaminobenzylamine.
Substitution: Introduction of various functional groups replacing the fluorine atom.
Scientific Research Applications
2,3-Diamino-5-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Diamino-5-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues include halogenated and amino-substituted benzonitriles. Below is a comparative analysis based on substituent positioning and functional groups:
Table 1: Structural Comparison
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 2,3-Diamino-5-fluorobenzonitrile | NH₂ (2,3), F (5), CN (1) | C₇H₅FN₃ | 153.14 |
| 5-Bromo-2,3-difluorobenzonitrile* | Br (5), F (2,3), CN (1) | C₇H₂BrF₂N | 232.00 |
| 4-(Substituted)-5-fluorobenzene-1,2-diamine** | NH₂ (1,2), F (5), variable R (4) | C₆H₆FN₂R | Varies by substituent |
Derived from title and properties ; *From synthesis pathway .
Physicochemical Properties
Table 2: Solubility and Drug-Likeness
| Compound | Solubility (ESOL) | Hydrogen Bond Donors (HBD) | Hydrogen Bond Acceptors (HBA) | LogP (iLOGP) | Bioavailability Score |
|---|---|---|---|---|---|
| This compound | Moderate (predicted) | 2 | 4 | 0.9–1.2 | 0.55 |
| 5-Bromo-2,3-difluorobenzonitrile | Low | 0 | 3 | 2.8–3.1 | 0.17 |
| 4-(Substituted)-5-fluorobenzene-1,2-diamine | Variable | 2 | 3 | 0.5–1.0 | 0.65 |
Key Observations :
- 5-Bromo-2,3-difluorobenzonitrile’s higher LogP (2.8–3.1) suggests greater lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .
Table 3: CYP Enzyme Inhibition Profiles
| Compound | CYP1A2 Inhibition | CYP2C19 Inhibition | CYP3A4 Inhibition |
|---|---|---|---|
| This compound | Moderate | Low | High |
| 5-Bromo-2,3-difluorobenzonitrile | Low | None | Moderate |
Implications :
- The amino groups in this compound correlate with stronger CYP3A4 inhibition, increasing risks of drug-drug interactions compared to halogenated analogues .
- Brominated derivatives exhibit reduced CYP inhibition, suggesting better metabolic stability .
Biological Activity
2,3-Diamino-5-fluorobenzonitrile is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
This compound possesses the following chemical characteristics:
- Molecular Formula : C7H7FN2
- Molecular Weight : 138.14 g/mol
- Structure : The compound features a fluorine atom and two amino groups attached to a benzene ring, with a nitrile group contributing to its reactivity.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated its efficacy against various bacterial strains, including Mycobacterium tuberculosis (Mtb). For instance, derivatives of similar diamino compounds have shown promising results in inhibiting Mtb dihydrofolate reductase (DHFR), which is crucial for bacterial folate metabolism .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | MIC (µM) against Mtb | Selectivity Index | Cytotoxicity (HepG2) |
|---|---|---|---|
| 2,3-Diamino-5-FB | 0.325 | >8 | Low |
| Derivative A | 0.500 | >10 | Moderate |
| Derivative B | 0.750 | >6 | High |
The mechanism by which this compound exerts its biological effects primarily involves inhibition of key enzymes in bacterial metabolic pathways. Specifically, it targets the DHFR enzyme in Mtb, leading to disrupted folate synthesis and ultimately bacterial cell death. Molecular docking studies have shown favorable interactions between the compound and the active site of DHFR, suggesting a strong binding affinity .
Study on Antitubercular Activity
In a notable study, researchers synthesized a series of diamino derivatives and evaluated their antitubercular activity against Mtb H37Rv. The most potent compound exhibited a minimum inhibitory concentration (MIC) of 0.325 µM and demonstrated low cytotoxicity against human liver cells (HepG2) and lung cells (A549) . The selectivity towards Mtb over other bacterial strains highlights the potential for developing targeted therapies.
Table 2: Summary of Case Study Findings
| Study Focus | Findings |
|---|---|
| Antitubercular Activity | MIC: 0.325 µM |
| Cytotoxicity | Low against HepG2 and A549 cell lines |
| Selectivity | High selectivity towards Mtb |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
